

# Ensitrelvir: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ensitrelvir (trade name Xocova, development code S-217622) is an orally bioavailable antiviral medication developed for the treatment of COVID-19.[1][2] It is a potent, non-covalent, and non-peptidic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][3][4] This guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to Ensitrelvir.

# Molecular Structure and Physicochemical Properties

Ensitrelvir is a complex heterocyclic molecule designed for high specificity and oral bioavailability.[3][5] Its structure incorporates a 1,3,5-triazinane-2,4-dione core, which is strategically substituted with three distinct groups: a 2,4,5-trifluorobenzyl group, a 1-methyl-1H-1,2,4-triazol-3-yl)methyl group, and a 6-chloro-2-methyl-2H-indazol-5-yl)imino group.[6] This three-arm scaffold allows for precise interaction within the active site of the viral protease.[7][8] The crystal structure of Ensitrelvir in complex with the SARS-CoV-2 main protease (Mpro) has been resolved to high resolutions, such as 1.51 Å and 1.8 Å, providing detailed insights into its binding mode.[9][10]





# Data Presentation: Physicochemical Properties of Ensitrelvir

The key identifying and physicochemical properties of **Ensitrelvir** (free base) and its fumarate salt are summarized below.

| Property          | Value                                                                                                                                                                                    | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione                                              | [11]         |
| Synonyms          | S-217622, Xocova                                                                                                                                                                         | [1][12]      |
| CAS Number        | 2647530-73-0 (Free Base);<br>2757470-18-9 (Fumarate)                                                                                                                                     | [1][11][12]  |
| Molecular Formula | C <sub>22</sub> H <sub>17</sub> ClF <sub>3</sub> N <sub>9</sub> O <sub>2</sub> (Free Base);<br>C <sub>26</sub> H <sub>21</sub> ClF <sub>3</sub> N <sub>9</sub> O <sub>6</sub> (Fumarate) | [11][12]     |
| Molecular Weight  | 531.88 g/mol (Free Base);<br>647.96 g/mol (Fumarate)                                                                                                                                     | [4][12]      |
| Appearance        | Solid powder                                                                                                                                                                             | [1]          |
| Solubility        | Poorly soluble in water.  Soluble in DMSO. Different crystalline forms (metastable Form I, stable Form III, hydrate Form IV) exhibit different solubility profiles.                      | [13][14]     |
| LogP              | 2.7 - 2.8                                                                                                                                                                                | [13]         |
| pKa (base)        | 2.8 - 2.9                                                                                                                                                                                | [13]         |

## **Mechanism of Action**







**Ensitrelvir**'s antiviral activity stems from its highly specific inhibition of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[15][16] This viral enzyme is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 specific sites.[17] This cleavage process is an essential step for releasing functional non-structural proteins that form the viral replication-transcription complex (RTC).[18][19]

By binding non-covalently to the substrate-binding pocket of 3CLpro, specifically interacting with the S1, S2, and S1' subsites, **Ensitrelvir** blocks the protease's catalytic activity.[7][9] This inhibition prevents the maturation of viral proteins, thereby halting viral replication.[16][18] A key advantage of **Ensitrelvir** is its high selectivity for the viral protease over human proteases such as caspase-2, chymotrypsin, and various cathepsins, minimizing the potential for off-target effects.[3]





Click to download full resolution via product page

Figure 1: Mechanism of action of **Ensitrelvir** in the SARS-CoV-2 replication cycle.

## Quantitative Antiviral and Pharmacokinetic Data

**Ensitrelvir** has demonstrated potent antiviral activity in vitro and favorable pharmacokinetic properties in clinical studies.



**Data Presentation: In Vitro Antiviral Activity** 

| Parameter                               | Value         | Description                                                                                                                                 | Reference(s) |
|-----------------------------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IC₅o vs. SARS-CoV-2<br>3CLpro           | 13 nM         | The half-maximal inhibitory concentration against the isolated 3CL protease enzyme in a biochemical assay.                                  | [1][3][4]    |
| EC50 vs. SARS-CoV-2<br>(VeroE6/TMPRSS2) | 0.29 - 1.4 μM | The half-maximal effective concentration in cell-based assays against various SARS-CoV-2 variants, including Alpha, Beta, Gamma, and Delta. | [3]          |
| Selectivity vs. Human<br>Proteases      | IC50 > 100 μM | Inhibitory concentration against human proteases (caspase-2, chymotrypsin, thrombin, cathepsins B, D, G, L), indicating high selectivity.   | [3]          |

# Data Presentation: Pharmacokinetic Parameters in Humans



| Parameter        | Value                                                                                      | Description                                                          | Reference(s) |
|------------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------|--------------|
| Bioavailability  | Orally bioavailable                                                                        | The drug is effectively absorbed after oral administration.          | [3][8]       |
| Half-life (t1/2) | Approx. 42.2 - 51<br>hours                                                                 | The long elimination half-life supports a once-daily dosing regimen. | [20][21]     |
| Effect of Food   | No clinically meaningful impact on total exposure (AUC). Tmax is delayed in the fed state. | Ensitrelvir can be administered without regard to meals.             | [21][22]     |
| Clinical Dosing  | Day 1: 375 mg<br>(loading dose)Days 2-<br>5: 125 mg<br>(maintenance dose)                  | Dosing regimen used in Phase 3 clinical trials (e.g., SCORPIOSR).    | [20][23][24] |

### **Experimental Protocols**

The following sections outline the methodologies for key experiments used to characterize **Ensitrelvir**.

### **SARS-CoV-2 3CL Protease Inhibition Assay**

This assay quantifies the ability of **Ensitrelvir** to inhibit the enzymatic activity of recombinant 3CLpro.

- Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.
   [9] A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by
   3CLpro, leading to an increase in fluorescence.
- Methodology:



- Recombinant SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of Ensitrelvir (or DMSO as a control) in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5).
   [25]
- The enzymatic reaction is initiated by adding the FRET peptide substrate.
- The reaction is monitored by measuring the increase in fluorescence over time using a plate reader.
- The rate of reaction is calculated for each **Ensitrelyir** concentration.
- IC<sub>50</sub> values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[25]

### **Cell-Based Antiviral Activity Assay**

This assay evaluates the efficacy of **Ensitrelvir** in inhibiting viral replication in a cellular context.

- Principle: The assay measures the ability of the compound to protect host cells from the cytopathic effects (CPE) induced by SARS-CoV-2 infection.
- Methodology:
  - Cell Seeding: VeroE6 cells engineered to express human TMPRSS2 (VeroE6/TMPRSS2) are seeded into 96-well plates.[3][25]
  - Compound Addition: The following day, the cell culture medium is replaced with a medium containing serial dilutions of **Ensitrelvir** or a vehicle control.
  - Viral Infection: Cells are then infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[26]
  - Incubation: The plates are incubated for 3-4 days at 37°C with 5% CO<sub>2</sub> to allow for viral replication and the development of CPE.[25]
  - Viability Assessment: Cell viability is quantified using a luminescent assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically



active cells.[25][26]

• Data Analysis: EC<sub>50</sub> values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.



Click to download full resolution via product page



Figure 2: Experimental workflow for the cell-based in vitro antiviral assay.

### In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the pharmacokinetic profile and antiviral efficacy of **Ensitrelvir** in a living organism.

- Models: BALB/c mice and Syrian hamsters are commonly used models for SARS-CoV-2 infection.[27][28]
- Methodology:
  - Infection: Animals are intranasally infected with a specific SARS-CoV-2 strain (e.g., Gamma or Delta variant).[27][29]
  - Treatment: Oral administration of Ensitrelvir or a vehicle control is initiated at a specified time point, which can be prophylactic (before infection) or therapeutic (after infection).
     Dosing can be once or multiple times daily.[3][29]
  - Endpoint Measurement: After a set period (e.g., 2-4 days post-infection), animals are euthanized. The primary endpoint is typically the viral titer in the lungs, which is quantified by TCID<sub>50</sub> assay or qRT-PCR.[3][27]
  - Data Analysis: The reduction in lung viral titers in the Ensitrelvir-treated groups is compared to the vehicle control group to determine in vivo efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ensitrelvir Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]

#### Foundational & Exploratory





- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants
   ScienceOpen [scienceopen.com]
- 8. Novel Investigational Anti-SARS-CoV-2 Agent Ensitrelvir "S-217622": A Very Promising Potential Universal Broad-Spectrum Antiviral at the Therapeutic Frontline of Coronavirus Species PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants -PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Ensitrelvir | C22H17ClF3N9O2 | CID 162533924 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ensitrelvir | SARS-CoV | TargetMol [targetmol.com]
- 15. contagionlive.com [contagionlive.com]
- 16. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 17. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Ensitrelvir Fumaric Acid? [synapse.patsnap.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Research to evaluate safety and impact of long COVID intervention with Ensitrelvir for National Cohort (RESILIENCE Study): A protocol for a randomized, double-blind, placebocontrolled trial | PLOS One [journals.plos.org]
- 21. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medrxiv.org [medrxiv.org]



- 24. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally -PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelyir in a SARS-CoV-2 Infection Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Ensitrelvir: A Technical Guide to its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8223680#molecular-structure-and-properties-of-ensitrelvir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com